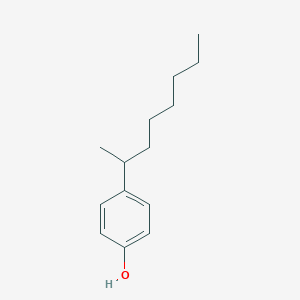

p-(1-Methylheptyl)phenol

Description

Contextualization within Alkylphenol Chemistry

Alkylphenols are a class of organic compounds produced through the alkylation of phenols. wikipedia.organalytice.com This process involves attaching an alkyl chain to the phenol (B47542) ring. Commercially significant alkylphenols include those with propyl, butyl, octyl, and nonyl side chains. wikipedia.org The length and branching of the alkyl chain are key determinants of the physical properties and applications of these compounds. chemsec.org

p-(1-Methylheptyl)phenol, with its eight-carbon branched alkyl chain, is a member of the octylphenol (B599344) isomer group. The "1-methylheptyl" designation specifies the structure of this C8H17 alkyl group. The presence of the alkyl chain increases the compound's hydrophobicity compared to unsubstituted phenol. ontosight.ai

Significance in Organic Synthesis and Industrial Applications (General)

Alkylphenols are important intermediates in the chemical industry. afirm-group.com A primary application is in the production of alkylphenol ethoxylates (APEOs), which are a major class of non-ionic surfactants. venus-goa.comtaylorandfrancis.com These surfactants are utilized in a wide array of products, including detergents, emulsifiers for polymerization, and pesticide formulations. venus-goa.comtaylorandfrancis.com

Furthermore, alkylphenols serve as building blocks for other valuable materials. chemsec.org They are used in the synthesis of:

Phenolic resins: These are produced by the condensation of alkylphenols with formaldehyde (B43269) and are used in adhesives and bonding agents. wikipedia.orgafirm-group.com

Antioxidants: Certain alkylphenols, such as butylated hydroxytoluene (BHT), are used to prevent oxidation in fuels, lubricants, and polymers like rubber and PVC. chemsec.orgafirm-group.com

Other specialty chemicals: This includes fragrances, thermoplastic elastomers, and fire retardants. wikipedia.orgchemsec.org

While specific applications for this compound are not widely documented in public literature, related dinitro-substituted compounds like 2,4-Dinitro-6-(1-methylheptyl)phenol have been investigated for their potential as antifungal agents and are used as intermediates in the manufacture of other substances, including agricultural chemicals. smolecule.comontosight.ai

Historical Context of Related Alkylphenol Research

The use of alkylphenols and their derivatives, such as APEOs, became widespread over 50 years ago. panda.org Their effectiveness as surfactants led to their incorporation into numerous industrial processes and consumer products. panda.org

In the latter part of the 20th century, scientific research began to focus on the environmental fate and potential biological effects of alkylphenols. Studies revealed that some alkylphenols, particularly those with long alkyl chains like nonylphenol and octylphenol, can act as xenoestrogens, meaning they can mimic the effects of estrogen. wikipedia.org This discovery prompted extensive research into their potential to disrupt the endocrine systems of wildlife and humans. analytice.comchemsec.org Concerns over their persistence, bioaccumulation, and toxicity to aquatic organisms have led to restrictions on the use of certain alkylphenols, such as nonylphenol and its ethoxylates, in various regions, including the European Union. wikipedia.orgpanda.org This historical context has driven the development of alternative surfactants and a deeper investigation into the structure-activity relationships of different alkylphenols.

Data Tables

Table 1: Properties of Related Alkylphenols

| Property | p-(1-Methylpropyl)phenol | 2,4-Diisopropylphenol | p-(1-Methyloctyl)phenol |

| IUPAC Name | 4-(butan-2-yl)phenol nist.gov | 2,4-bis(propan-2-yl)phenol nist.gov | 4-nonan-2-ylphenol nih.gov |

| CAS Number | 99-71-8 nist.gov | 2934-05-6 nist.gov | 17404-66-9 nih.gov |

| Molecular Formula | C₁₀H₁₄O nist.gov | C₁₂H₁₈O nist.gov | C₁₅H₂₄O nih.gov |

| Molecular Weight | 150.22 g/mol nist.gov | 178.27 g/mol nist.gov | 220.35 g/mol nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1818-08-2 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

4-octan-2-ylphenol |

InChI |

InChI=1S/C14H22O/c1-3-4-5-6-7-12(2)13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3 |

InChI Key |

DJQPEGRPSMOYLI-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)C1=CC=C(C=C1)O |

Canonical SMILES |

CCCCCCC(C)C1=CC=C(C=C1)O |

Other CAS No. |

27214-47-7 27985-70-2 1818-08-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of P 1 Methylheptyl Phenol Analogues

Electrophilic Aromatic Substitution Pathways

Phenols are highly susceptible to electrophilic aromatic substitution reactions due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. byjus.com This activation is so pronounced that reactions can often proceed under milder conditions than those required for benzene (B151609). The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. byjus.com In the case of p-(1-Methylheptyl)phenol, the para position is already occupied by the 1-methylheptyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions.

Traditional methods for the alkylation of phenols, a key type of electrophilic aromatic substitution, often involve Friedel-Crafts reactions using Lewis acids as catalysts. rsc.org However, these reactions can suffer from a lack of regioselectivity and may require harsh conditions. rsc.org Modern synthetic protocols have been developed to overcome these limitations, offering improved control over the position of substitution. rsc.org

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid at low temperatures can introduce a nitro group (-NO2) onto the aromatic ring. byjus.com For this compound, this would yield ortho-nitrated products.

Halogenation: Phenols react readily with halogens, such as bromine, even without a Lewis acid catalyst. byjus.com In a non-polar solvent, monobromination at the ortho position would be expected. byjus.com

Friedel-Crafts Alkylation: This reaction introduces an additional alkyl group onto the ring. While classic conditions can lead to mixtures of products, newer methods provide better regioselectivity. rsc.org

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion (formed by treating the phenol (B47542) with a base) with carbon dioxide, a weak electrophile. libretexts.org This typically results in the addition of a carboxylic acid group ortho to the hydroxyl group. libretexts.org

The reactivity of the phenol ring is so high that even weak electrophiles can react. For instance, the phenolate (B1203915) anion can undergo carboxylation with carbon dioxide. libretexts.org

Oxidative Transformations

The phenolic ring is susceptible to oxidation, which can lead to a variety of products, including quinone derivatives.

Ozonation Mechanisms of Related N-Substituted p-Phenylenediamines

Formation of Quinone Derivatives and Related Compounds

The oxidation of phenols can lead to the formation of quinones, which are cyclic diketones. researchgate.net Specifically, p-substituted phenols can be oxidized to p-benzoquinones. acs.org The ozonation of p-alkylphenols has been shown to yield the corresponding 4-hydroxy-4-alkylcyclohexadienone, with only small amounts of p-benzoquinone. acs.org The formation of p-benzoquinone from p-alkylphenols is not considered a primary pathway. acs.org

Other methods for synthesizing quinone derivatives from phenols include oxidation with hypervalent iodine reagents or through photocatalytic oxidation using molecular oxygen. researchgate.net The formation of quinones can also occur through enzymatic processes, such as those catalyzed by cytochrome P450, which can hydroxylate the phenol to a catechol, followed by oxidation to an o-quinone. nih.gov

Nucleophilic Reactions Involving Phenolic Hydroxyl Groups

The hydroxyl group of a phenol is generally not a good leaving group, making nucleophilic substitution at the carbon to which it is attached a rare occurrence. libretexts.org Unlike alkyl halides, where nucleophilic substitution is a common reaction, aryl halides and phenols are much less reactive in this regard. libretexts.orgquora.com

However, the phenolic hydroxyl group can act as a nucleophile. For example, phenols can be alkylated to form ethers. Also, the phenoxide ion, formed by deprotonation of the hydroxyl group with a base, is a potent nucleophile and can participate in reactions like the Kolbe-Schmidt reaction. libretexts.org

Recent research has shown that anatase TiO2 can catalyze the nucleophilic α-C alkylation of phenols with alcohols, leading to linear alkylphenols. nih.gov This reaction proceeds through a Ti=Cα intermediate formed at oxygen vacancies on the catalyst surface. nih.gov

Radical-Mediated Processes and Degradation Pathways

Alkylphenols can undergo degradation through radical-mediated processes. For instance, the sonochemical degradation of alkylphenol ethoxylates, which contain an alkylphenol moiety, suggests that the hydrophobic alkyl chain is a primary site for oxidation. acs.org

The degradation of alkylphenols like 4-octylphenol (B30498) and 4-nonylphenol (B119669) can be achieved through direct photolysis with UV irradiation. nih.gov The rate of this degradation is influenced by the initial concentration of the alkylphenol. nih.gov The addition of hydrogen peroxide can enhance the degradation rate, indicating the involvement of hydroxyl radicals in the process. nih.gov

Oxidative coupling of alkylphenols can be catalyzed by transition metals like palladium and copper to form biphenol derivatives. google.comgoogle.com These reactions proceed through radical intermediates.

Rearrangement Reactions and Intermediate Formation

Rearrangement reactions can occur in molecules containing phenolic moieties, often involving carbocation intermediates. masterorganicchemistry.com These rearrangements can accompany various reaction types, including substitution and elimination reactions. masterorganicchemistry.com

A classic example of a rearrangement involving a phenol derivative is the Claisen rearrangement of allyl aryl ethers. byjus.com This thermal rearrangement proceeds through a concerted pericyclic mechanism, leading to the formation of an ortho-allylated phenol. byjus.com The reaction involves the formation of a cyclohexadienone intermediate which then tautomerizes to the more stable aromatic phenol. byjus.com

Carbocation rearrangements, such as hydride and alkyl shifts, can also occur if a carbocation is formed on the alkyl side chain of a p-alkylphenol under certain reaction conditions. masterorganicchemistry.com

Advanced Materials Science and Polymer Chemistry Applications of P 1 Methylheptyl Phenol Derivatives

Role as Antioxidants and Antiozonants in Elastomeric Materials

Derivatives of p-(1-Methylheptyl)phenol are recognized for their utility as stabilizers in elastomeric materials, where they function as both antioxidants and antiozonants. The presence of the phenolic hydroxyl group is key to its antioxidant activity, while the bulky alkyl group enhances its solubility and persistence within the polymer matrix. These compounds are part of a broader class of alkylphenols used to protect polymers from degradation.

Mechanistic Studies of Protective Action

The protective action of this compound derivatives in elastomers is primarily attributed to their ability to function as radical scavengers. The degradation of polymers often proceeds via a free-radical chain reaction initiated by heat, light, or mechanical stress. The phenolic antioxidant can donate its hydrogen atom to the reactive polymer peroxy radicals, thereby terminating the chain reaction and preventing further degradation of the polymer backbone. This process results in the formation of a more stable phenoxyl radical, which is less reactive and does not propagate the degradation chain.

The general mechanism can be summarized as follows:

Initiation: Polymer chains react with oxygen to form polymer peroxy radicals (ROO•).

Propagation: These peroxy radicals can abstract a hydrogen atom from another polymer chain, creating a new polymer radical (R•) and a hydroperoxide (ROOH).

Termination: The phenolic antioxidant (ArOH) donates a hydrogen atom to the peroxy radical, terminating the chain reaction and forming a stable phenoxyl radical (ArO•).

In addition to this primary mechanism, some phenolic antioxidants can also decompose hydroperoxides into non-radical products, further inhibiting the degradation process. The bulky 1-methylheptyl group on the phenol (B47542) ring helps to stabilize the resulting phenoxyl radical, preventing it from initiating new degradation chains.

Structure-Performance Relationships in Polymer Degradation Inhibition

The effectiveness of this compound and its derivatives as antioxidants is closely tied to their molecular structure. The nature and position of the alkyl group significantly influence the antioxidant activity. The bulky 1-methylheptyl group at the para position provides steric hindrance around the phenolic hydroxyl group. This steric hindrance enhances the stability of the phenoxyl radical formed after hydrogen donation, which in turn improves its efficiency as a chain-terminating antioxidant.

Furthermore, the long alkyl chain improves the solubility of the antioxidant in the non-polar polymer matrix, ensuring its homogeneous distribution and reducing its volatility, which is crucial for long-term protection. The branching of the alkyl group, as seen in the 1-methylheptyl substituent, can also play a role in fine-tuning the antioxidant's compatibility with the host polymer.

Applications in Polymer Inclusion Membranes for Separation Processes

Polymer inclusion membranes (PIMs) containing this compound derivatives have been investigated for the selective separation of various compounds, particularly other phenolic compounds from aqueous solutions. In this application, the this compound acts as a carrier, facilitating the transport of the target molecules across the membrane.

Transport Mechanisms of Phenolic Compounds in Membranes

The transport of phenolic compounds through PIMs containing this compound involves a carrier-mediated mechanism. The process begins with the extraction of the target phenol from the source phase into the membrane, driven by the formation of hydrogen bonds between the target phenol and the this compound carrier. The resulting complex then diffuses across the membrane to the receiving phase. In the receiving phase, which is typically a basic solution, the target phenol is deprotonated and released from the carrier, allowing the carrier to diffuse back to the source phase interface and repeat the cycle.

The efficiency of this transport is influenced by several factors, including the pH of the source and receiving phases, the concentration of the carrier in the membrane, and the chemical nature of the target phenol.

Membrane Design and Efficiency Parameters

The design of efficient PIMs for the separation of phenolic compounds requires careful consideration of several parameters. The base polymer for the membrane, commonly cellulose (B213188) triacetate or polyvinyl chloride, provides the mechanical stability. The concentration of the this compound carrier is a critical factor, as a higher concentration generally leads to a higher transport flux, up to a certain point where the membrane's stability may be compromised.

The efficiency of the separation is often evaluated based on the permeability of the membrane and the selectivity of the transport for the target compound over other species present in the mixture. Research has shown that the initial flux of phenol transport increases with the concentration of the carrier in the membrane.

| Carrier Concentration (mol/kg) | Initial Flux (x 10⁻⁷ mol/m²s) |

| 0.2 | 1.5 |

| 0.4 | 2.8 |

| 0.6 | 4.0 |

| 0.8 | 5.2 |

| This table is generated based on qualitative descriptions of trends and should be considered illustrative. |

Potential as Monomers or Modifiers in Polymer Synthesis

Beyond its role as an additive, this compound holds potential as a monomer or a modifier in the synthesis of new polymers. The presence of the reactive phenolic hydroxyl group allows it to be incorporated into polymer backbones through reactions such as esterification or etherification. This can lead to the creation of polymers with built-in antioxidant properties, offering a more permanent solution to polymer degradation compared to the use of additives that can leach out over time.

Furthermore, the incorporation of the bulky and hydrophobic 1-methylheptyl group can be used to modify the physical properties of polymers, such as their solubility, thermal stability, and mechanical characteristics. For instance, its inclusion in polyester (B1180765) or polycarbonate chains could enhance their resistance to hydrolysis and improve their processability. Research in this area is focused on developing novel polymerization strategies to effectively incorporate this compound and similar functionalized phenols into a variety of polymer architectures.

Environmental Chemistry: Degradation and Fate Studies of Alkylphenols

Biodegradation Pathways of Branched Alkylphenols

The structure of p-(1-Methylheptyl)phenol, characterized by a branched alkyl chain, significantly influences its susceptibility to microbial attack.

Microorganisms play a pivotal role in the breakdown of long-chain alkylphenols. nih.gov Bacterial species, particularly from the genus Pseudomonas, have demonstrated the ability to degrade alkylphenols. nm.gov For instance, Pseudomonas putida JD1 utilizes an enzyme called 4-ethylphenol (B45693) methylenehydroxylase to initiate the degradation of 4-ethylphenol. nih.gov This process involves the dehydrogenation of the substrate to a quinone methide, which is then hydrated to an alcohol. nih.gov Fungi, including species from the genera Fusarium, Penicillium, and Trichoderma, are also capable of degrading branched-chain alkylphenols like nonylphenol and 4-tert-octylphenol. nih.gov While bacteria often employ aromatic ring hydroxylation for both short and long-chain alkylphenols, fungi may favor alkyl chain oxidation and the formation of phenolic polymers for long-chain branched variants. nih.govresearchgate.net

The degradation of phenol (B47542), the basic structural unit of this compound, often proceeds through the formation of catechol. nih.govresearchgate.net This intermediate can then undergo ring cleavage via either the ortho or meta pathway, ultimately breaking down the aromatic structure. nih.govresearchgate.netacademicjournals.org

Table 1: Microbial Isolates Involved in Alkylphenol Degradation

| Microorganism Type | Genus/Species | Degraded Compound(s) | Reference |

| Bacterium | Pseudomonas putida JD1 | 4-ethylphenol, 4-n-propylphenol, 4-n-butylphenol | nih.gov |

| Bacterium | Pseudomonas sp. | Alkylphenol polyethoxylates | nm.gov |

| Fungus | Fusarium solani | Nonylphenol, 4-tert-octylphenol | nih.gov |

| Fungus | Penicillium sp. | Nonylphenol, 4-tert-octylphenol | nih.gov |

| Fungus | Trichoderma sp. | Nonylphenol, 4-tert-octylphenol | nih.gov |

The branching of the alkyl chain in compounds like this compound is a critical factor determining their biodegradability. nih.gov Highly branched isomers of alkylphenols exhibit different degradation rates compared to their linear counterparts. nih.govresearchgate.net The presence of a methyl group on the alkyl chain can hinder the process of β-oxidation, a common pathway for the breakdown of straight-chain alkyl groups. nm.gov This necessitates alternative degradation mechanisms, such as α-oxidation, which involves the removal of one carbon atom at a time. nm.gov

Research on 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1 has shown that this enzyme can act on a range of 4-alkylphenols. nih.gov It hydroxylates 4-n-propylphenol and 4-n-butylphenol on the methylene (B1212753) group adjacent to the benzene (B151609) ring. nih.gov However, for substrates with cyclic or more branched alkyl groups like 4-isopropylphenol, the enzyme primarily produces the corresponding vinyl compounds. nih.gov This indicates a preferential transformation pathway dependent on the specific isomeric structure of the alkylphenol.

The biotransformation of this compound and related compounds leads to the formation of various intermediate metabolites. In the degradation of p-nitrophenol by a Moraxella species, hydroquinone (B1673460) was identified as a key intermediate. nih.gov This hydroquinone is then further converted to γ-hydroxymuconic semialdehyde and subsequently to β-ketoadipic acid. nih.gov

The enzyme 4-ethylphenol methylenehydroxylase produces chiral alcohols from the biotransformation of 4-n-propylphenol and chavicol, specifically the R(+) enantiomers. nih.gov In the case of phenol degradation, catechol is a common intermediate which can then be cleaved to form products like cis, cis-muconic acid or 2-hydroxy muconic semialdehyde, depending on the enzymatic pathway. researchgate.netacademicjournals.org The biotransformation of benzene and toluene (B28343) by a phenol hydroxylase engineered microorganism has also been shown to produce corresponding catechols through intermediate phenols. researchgate.net

Table 2: Identified Metabolites in Alkylphenol Biotransformation

| Original Compound | Metabolite | Reference |

| p-Nitrophenol | Hydroquinone, γ-Hydroxymuconic semialdehyde, β-Ketoadipic acid | nih.gov |

| 4-n-Propylphenol | 1-(4′-hydroxyphenyl)propanol (R(+) enantiomer) | nih.gov |

| Chavicol | 1-(4′-hydroxyphenyl)-2-propen-1-ol (R(+) enantiomer) | nih.gov |

| Phenol | Catechol, cis, cis-Muconic acid, 2-Hydroxy muconic semialdehyde | researchgate.netacademicjournals.org |

| Toluene | o-Cresol, p-Cresol, 3-Methylcatechol | researchgate.net |

Physicochemical Degradation in Environmental Matrices

While biodegradation is a primary route for the removal of this compound from the environment, physicochemical processes can also contribute to its degradation. Phenolic compounds can undergo phenol coupling reactions catalyzed by enzymes like cytochromes P450, which may result in the formation of more lipophilic and potentially more toxic metabolites. researchgate.net The exact degradation pathway and the resulting products can be influenced by various environmental factors.

Environmental Monitoring and Occurrence in Diverse Samples

Due to their hydrophobicity, alkylphenols have a tendency to accumulate in sediments and soils. researchgate.net Monitoring studies are essential to understand the distribution and concentration of these compounds in the environment. While specific data on the environmental occurrence of this compound is limited in the provided search results, the general behavior of long-chain alkylphenols suggests its potential presence in various environmental compartments, particularly in areas impacted by industrial and municipal wastewater discharges.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, for a given arrangement of atoms.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for studying reaction mechanisms in organic chemistry. While specific DFT studies on the reaction pathways of p-(1-methylheptyl)phenol are not prominent in the literature, the methodology has been extensively applied to the broader class of phenol (B47542) alkylation reactions. rsc.orgcaltech.eduresearchgate.netacs.org

Such studies on analogous systems reveal that the formation of p-alkylphenols can proceed through different mechanistic pathways, primarily O-alkylation to form a phenolic ether, followed by intramolecular rearrangement to C-alkylphenols, or direct C-alkylation (ortho- or para-). caltech.eduresearchgate.netacs.org DFT calculations help in determining the transition state energies and activation barriers for these competing pathways. For instance, studies on phenol alkylation with various olefins have shown that the presence of an acid catalyst significantly lowers the activation barriers for these reactions. caltech.eduresearchgate.netacs.org

A potential DFT study on this compound would involve modeling the reaction of phenol with an appropriate octene isomer in the presence of a catalyst. The calculations would aim to determine the most favorable reaction pathway leading to the formation of the para-substituted product. Furthermore, DFT can be employed to investigate other reaction pathways, such as the metabolic reactions of this compound. For example, DFT calculations have been used to understand the diradical cross-coupling reactions between other alkylphenols and estrogens, a process relevant to their endocrine-disrupting activity. nih.gov

Table 1: Key Aspects of DFT Studies on Phenol Alkylation

| Aspect Investigated | Insights Gained from DFT |

| Reaction Mechanism | Elucidation of neutral vs. ionic pathways; O- vs. C-alkylation. caltech.eduresearchgate.netacs.org |

| Catalyst Effect | Quantification of the reduction in activation barriers by acid catalysts. rsc.orgcaltech.eduresearchgate.net |

| Solvent Effects | Understanding the role of solvent molecules, like water, in altering reaction barriers. rsc.org |

| Product Selectivity | Determining the factors that control the ratio of ortho- to para-alkylation products. caltech.eduacs.org |

Energy Decomposition Analysis of Chemical Interactions

Energy Decomposition Analysis (EDA) is a computational technique that partitions the total interaction energy between two chemical fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, orbital interaction (charge transfer and polarization), and dispersion forces. arxiv.orgrsc.org This method is often used in conjunction with DFT.

While no specific EDA studies on this compound have been identified, this approach could be used to analyze its interactions with other molecules, for instance, with biological receptors or other environmental pollutants. The analysis would quantify the nature of the chemical bond or intermolecular interaction. For example, an EDA could determine the contributions of electrostatic and covalent character in the interaction of the phenolic hydroxyl group with a hydrogen bond acceptor.

The general components of an energy decomposition analysis are outlined below:

Electrostatic Interaction: The classical electrostatic attraction or repulsion between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion: The destabilizing interaction arising from the compression of the electron clouds of the fragments as they are brought together, which is a consequence of the Pauli exclusion principle.

Orbital Interaction: The stabilizing energy change resulting from the mixing of the orbitals of the two fragments, which includes charge transfer and polarization.

Dispersion Interaction: The attraction arising from correlated electron fluctuations, which is particularly important for nonpolar interactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. plos.orgarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound in various environments, such as in solution or interacting with a biological membrane. nih.govnih.gov

An MD simulation of this compound would require a force field, which is a set of parameters that describes the potential energy of the system as a function of the coordinates of its atoms. The simulation would track the trajectory of each atom, providing insights into:

Solvation: How the molecule is solvated by water or other solvents, including the formation of hydrogen bonds with the phenolic hydroxyl group.

Aggregation: The tendency of this compound molecules to self-associate in different environments.

Membrane Interaction: How the molecule partitions into and orients within a lipid bilayer, which is relevant for its bioaccumulation and potential membrane-disrupting effects.

Binding to Receptors: The dynamics of the interaction between this compound and the binding pocket of a protein, such as an estrogen receptor, to understand the structural basis of its biological activity.

Prediction of Spectroscopic Properties

Computational chemistry methods can be used to predict various spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, these predictions can be compared with experimental spectra.

NMR Spectroscopy: Quantum chemical methods, particularly DFT, can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted NMR chemical shifts (¹H and ¹³C). These predicted spectra can help in the assignment of experimental NMR signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted IR spectrum can be used to identify characteristic vibrational modes, such as the O-H stretch of the phenolic group and the C-H stretches of the alkyl chain.

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecular ion of this compound upon electron impact, helping to interpret experimental mass spectra. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.govnih.govyoutube.com QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physical property.

Alkylphenols as a class are known for their endocrine-disrupting potential, and QSAR studies are a valuable tool for screening and prioritizing these compounds for further testing. sigmaaldrich.comnutritionfacts.org A QSAR model for the endocrine-disrupting activity of alkylphenols would be developed by:

Compiling a dataset: Gathering a set of alkylphenols with experimentally measured activities (e.g., binding affinity to the estrogen receptor).

Calculating molecular descriptors: For each molecule in the dataset, a variety of numerical descriptors are calculated that encode its structural, physicochemical, and electronic properties. Examples include molecular weight, logP (a measure of lipophilicity), and quantum chemically calculated energies of molecular orbitals.

Developing a model: Using statistical methods, a mathematical relationship is established between the descriptors and the measured activity.

Validating the model: The predictive power of the model is assessed using statistical techniques.

While specific QSAR models that include this compound are not readily found, its structural features suggest it would be a candidate for such studies. The presence of a phenolic ring and a long alkyl chain are known determinants of estrogenic activity in this class of compounds.

Derivatives and Analogues of P 1 Methylheptyl Phenol in Research

Structure-Property Relationships of Alkylphenol Isomers

The properties of alkylphenols are significantly influenced by the structure of the alkyl substituent. Isomers of octylphenol (B599344), including p-(1-Methylheptyl)phenol, exhibit distinct physicochemical characteristics based on the branching and attachment point of the octyl group to the phenol (B47542) ring.

Commercially, the most significant isomer is 4-tert-octylphenol, produced by reacting phenol with tert-octene. chemicalbook.com However, the family of octylphenols encompasses a wide range of isomers with varying properties. The position of the octyl group (ortho, meta, or para) and its isomeric form (e.g., n-octyl, sec-octyl, tert-octyl) dictate the molecule's physical state, solubility, and boiling point. chemicalbook.comzbxujia.com For instance, p-tert-octylphenol is a solid with a melting point between 79-82°C, while other industrial octylphenol products can be liquids. chemicalbook.comzbxujia.com

The analysis of complex mixtures of alkylphenol isomers, such as those found in technical grade nonylphenol and octylphenol, often requires advanced analytical techniques like GC-MS to differentiate the numerous branched isomers present. sigmaaldrich.com

Table 1: Physicochemical Properties of Selected Octylphenol Isomers

| Property | 4-tert-Octylphenol | p-Octylphenol |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol | 206.32 g/mol |

| Melting Point | 79–82 °C chemicalbook.com | 44-45 °C nih.gov |

| Boiling Point | Not specified | 280 °C nih.gov |

| Density | 0.961 g/mL (25°C) chemicalbook.com | 0.96 g/cm³ nih.gov |

| Water Solubility | Poorly soluble chemicalbook.com | Insoluble nih.gov |

This table is generated based on available data for comparison; this compound specific data is limited in the provided search results.

N-Substituted p-Phenylenediamine (B122844) Derivatives with 1-Methylheptyl Moiety

A significant area of research involves the incorporation of the 1-methylheptyl group into p-phenylenediamine structures, creating potent antioxidants. The resulting N-substituted p-phenylenediamine derivatives are crucial additives in the rubber and plastics industries.

One of the most prominent examples is N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine. ontosight.aiechemi.com This compound's structure, featuring a benzene (B151609) ring with two amino groups—one substituted with a phenyl group and the other with a 1-methylheptyl group—enables it to effectively scavenge free radicals. ontosight.ai This activity protects materials like rubber from oxidative degradation caused by heat, light, and oxygen, thereby extending their service life. ontosight.ai

These types of antioxidants are part of a broader class of N,N'-substituted p-phenylenediamines (PPDs) that are widely used to protect rubber products, particularly tires, from cracking and degradation. nih.govresearchgate.net The specific nature of the alkyl substituent, such as the 1-methylheptyl or 1,3-dimethylbutyl group, influences the antioxidant's efficacy and physical properties. researchgate.netresearchgate.net Research has focused on the synthesis and reactivity of these compounds. For example, a general synthesis process involves reacting N-phenyl-p-quinoneimine with a primary amine, such as 1-methylheptylamine, in the presence of p-hydroxydiphenylamine which acts as a reducing agent. google.com

Recent environmental studies have highlighted the transformation products of these PPD antioxidants, such as PPD-quinones, which can be formed through oxidation and are gaining attention for their environmental presence and potential effects. nih.govnih.govnih.govmdpi.com

Table 2: Properties of N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine

| Property | Value |

|---|---|

| CAS Number | 15233-47-3 ontosight.ai |

| Molecular Formula | C₂₀H₂₈N₂ echemi.com |

| Molecular Weight | 296.45 g/mol echemi.com |

| Boiling Point | 443.3 ± 28.0 °C (Predicted) echemi.com |

| Primary Application | Antioxidant for rubber and plastics ontosight.ai |

Data sourced from Echemi. echemi.com

Dinitrophenol Analogues and Their Chemical Reactivity

Introducing nitro groups to the this compound structure yields dinitrophenol analogues with distinct chemical properties and applications. The compound 2,4-Dinitro-6-(1-methylheptyl)phenol is a notable example. habitablefuture.orgnoaa.govlgcstandards.com

Dinitrophenols are characterized by a phenol ring substituted with two electron-withdrawing nitro groups, which significantly increases the acidity of the phenolic hydroxyl group compared to the parent phenol. ontosight.aismolecule.com This enhanced acidity is a key feature of their chemical reactivity. smolecule.comnoaa.gov These compounds are considered weak organic acids. noaa.gov

The reactivity of dinitrophenols is marked by their interaction with bases and reducing agents. noaa.govnoaa.govchemicalbook.com Their reaction with bases is a standard acid-base neutralization. noaa.gov However, their interaction with reducing agents can be vigorous, and aromatic nitro compounds, in general, may react explosively under certain conditions, for instance, in the presence of a strong base or when heated under confinement. noaa.govnoaa.govchemicalbook.comnoaa.gov They are also known to react with oxidizing materials. noaa.gov

These dinitrophenol derivatives have applications as pesticides and fungicides, leveraging their ability to inhibit microbial growth. ontosight.aichemicalbook.com The specific analogue, 2,4-Dinitro-6-(1-methylheptyl)phenol, is noted as a fungicide. chemicalbook.com

Table 3: Chemical Reactivity Profile of Dinitrophenols

| Reactant Type | Reactivity |

|---|---|

| Bases | React as weak acids in neutralization reactions. noaa.gov |

| Reducing Agents | Can undergo vigorous reactions, potentially leading to detonation. noaa.govchemicalbook.com |

| Oxidizing Materials | Reactive. noaa.gov |

| Heat (under confinement) | Can detonate or explode. noaa.govnoaa.gov |

This table summarizes the general reactivity of dinitrophenols based on available data.

Synthesis and Characterization of Novel Alkylphenol Derivatives

The synthesis of novel derivatives based on the this compound scaffold is an active area of chemical research, aiming to create molecules with new or improved functionalities.

The foundational synthesis of alkylphenols like octylphenol involves the alkylation of phenol with an appropriate alkene (e.g., tert-octene) using an acid catalyst, such as an ion-exchange resin. chemicalbook.com From this starting point, further derivatization can be achieved.

For instance, the synthesis of N-substituted p-phenylenediamine derivatives, as previously mentioned, involves the reaction of a quinoneimine intermediate with a primary amine. google.com This represents a common strategy for introducing nitrogen-containing functional groups.

More broadly, modern synthetic methodologies are being applied to create novel derivatives of phenolic compounds. For example, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been used to synthesize novel triazole derivatives of pyridinones starting from related phenolic structures. researchgate.net This approach allows for the efficient and specific linking of different molecular fragments under mild conditions, opening up possibilities for creating a wide array of complex derivatives. researchgate.net

The characterization of these new derivatives relies on a suite of analytical techniques. High-performance liquid chromatography (HPLC) is a key method for the determination and quantification of p-phenylenediamine derivatives in materials like rubber. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is indispensable for identifying and separating complex mixtures of alkylphenol isomers and for analyzing their presence in environmental and biological samples. sigmaaldrich.comresearchgate.net Spectroscopic methods, including NMR and FTIR, are crucial for elucidating the precise structure of newly synthesized compounds. researchgate.net

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating p-(1-Methylheptyl)phenol from complex mixtures, enabling its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds. chromatographyonline.com When coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), HPLC provides robust methods for the determination of phenols. chromatographyonline.com For instance, an HPLC method using a monolithic column has been validated for the analysis of phenol (B47542) and nitrophenols in water samples, demonstrating good linearity, detection limits, and accuracy. chromatographyonline.com

In the analysis of complex samples like berries, HPLC combined with diode array and electrospray ionization mass spectrometric detection has proven effective for identifying and characterizing various phenolic compounds. nih.gov The UV-visible spectra help in classifying the phenolic compounds, while MS and MS/MS fragmentation data provide detailed structural information. nih.gov For the analysis of polyphenols in plant extracts, ultra-high performance liquid chromatography (UPLC) coupled with a diode array detector (DAD) and quadrupole time-of-flight mass spectrometry (Q-TOF-MS) offers a powerful analytical solution. nih.gov

Table 1: Representative HPLC Conditions for Phenolic Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Eclipse Plus-C18 (2.1 × 50 mm, 5 μm) | nih.gov |

| Flow Rate | 0.25 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Detection Wavelength | 325 nm | nih.gov |

| Detection Method | UPLC-DAD and UPLC-Q-TOF-MS | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds, including phenols and their metabolites. epa.gov The Environmental Protection Agency (EPA) Method 8041A describes the analysis of phenols using open-tubular, capillary column gas chromatography. epa.gov This method can be performed with or without derivatization of the phenolic compounds. epa.gov

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common technique for the analysis of volatile compounds in various matrices. nih.govmdpi.com This solvent-free method is rapid, cost-effective, and sensitive. mdpi.com For quantitative analysis, multiple headspace solid-phase microextraction (MHS-SPME) can be employed to eliminate matrix effects. nih.gov An analytical standard of a related isomer, 4-(1-Ethyl-1-methylhexyl)phenol, is available and suitable for use in both HPLC and GC applications. sigmaaldrich.com

Table 2: Typical GC-MS Parameters for Phenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Fused-silica, open-tubular wide-bore column | epa.gov |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Nitrogen (N₂) or Helium (He) | nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | epa.gov |

| Derivatization | Optional (e.g., with diazomethane (B1218177) or PFBBr) | epa.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable for the structural characterization of this compound. UV-visible spectrometry is a useful tool for the initial identification of the class of a phenolic compound. nih.gov The NIST WebBook provides mass spectral data for related isomers, which can aid in the identification of this compound. nist.gov The derivatization of phenols to form colored indophenols allows for spectrophotometric detection, although this method may not be sensitive enough to distinguish between different substituted phenols without a prior separation step. purdue.edu

Electrochemical Detection Methods for Phenolic Compounds

Electrochemical sensors offer a sensitive and selective alternative for the detection of phenolic compounds. These sensors can be developed based on the complexation ability of a specific probe with the target analyte. researchgate.net For example, an electrochemical sensor has been developed for the detection of iodide ions using a phenolic compound as the sensing element. researchgate.net This sensor demonstrated a linear response over a wide concentration range and a low detection limit. researchgate.net Such principles can be adapted for the development of sensors for this compound.

Advanced Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is a cornerstone of modern analytical science, offering high sensitivity and precision for the identification and quantification of a wide range of compounds. chromatographyonline.com Advanced MS techniques are particularly powerful for the detailed structural characterization of molecules like this compound.

Tandem mass spectrometry (MS/MS or MS²) and multi-stage mass spectrometry (MSⁿ) involve the sequential fragmentation of ions to provide detailed structural information. chromatographyonline.com High-resolution mass spectrometry techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS provide highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. chromatographyonline.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of phenols, as they are readily detectable in this mode. purdue.edu The fragmentation pathways of related silyl (B83357) organic compounds have been investigated using ESI-FT-ICR-MS/MS, providing a framework for understanding the fragmentation of similar molecules. mdpi.com

Compound List

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.